molecular formula C12H23N3O B2669244 N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2097864-26-9

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

Cat. No. B2669244
CAS RN: 2097864-26-9
M. Wt: 225.336
InChI Key: KGDQKBHOKHAQQH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide is a heterocyclic compound with the empirical formula C₁₁H₂₀N₂O₂. It is also known as meso-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate . The compound features a pyrrolo[3,4-c]pyrrole core with a tert-butyl group and a methyl group attached.

Synthesis Analysis

The synthesis of this compound involves alkylation of N-methylpyrrole with tert-butanol . Detailed synthetic routes and conditions would require further investigation into relevant literature.
  • Physical and Chemical Properties Analysis

    • Refractive Index : n20/D is 1.458 (lit.) .
  • Scientific Research Applications

    Continuous Flow Synthesis

    One-step continuous flow synthesis methods have been developed for pyrrole-3-carboxylic acids and carboxamides, including compounds structurally related to N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide. These methods utilize in situ hydrolysis of tert-butyl esters, showcasing efficient strategies for synthesizing complex molecules directly from commercially available materials in a continuous process (Herath & Cosford, 2010).

    Material Science Applications

    Aromatic polyamides synthesized from bis(ether-carboxylic acid) or dietheramine derivatives demonstrate the material science applications of compounds related to this compound. These polyamides exhibit high thermal stability and solubility in organic solvents, making them suitable for creating transparent and tough films (Yang, Hsiao, & Yang, 1999).

    Medicinal Chemistry

    Research in medicinal chemistry has led to the synthesis of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as ligands for cannabinoid receptors. Substituents like the tert-butyl group significantly enhance receptor affinity, providing a basis for the design of new therapeutic agents (Silvestri et al., 2010).

    Genotoxicity Studies

    Compounds structurally related to this compound have been assessed for genotoxic effects in human lymphocytes. Studies like these are crucial for understanding the safety profile of new chemical entities (Chen et al., 2008).

    properties

    IUPAC Name

    N-tert-butyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H23N3O/c1-12(2,3)13-11(16)15-7-9-5-14(4)6-10(9)8-15/h9-10H,5-8H2,1-4H3,(H,13,16)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KGDQKBHOKHAQQH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NC(=O)N1CC2CN(CC2C1)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H23N3O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    225.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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